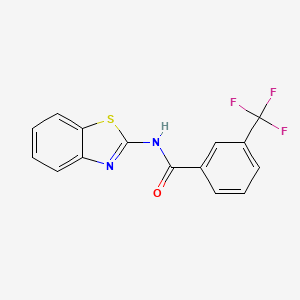

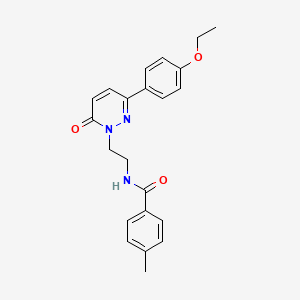

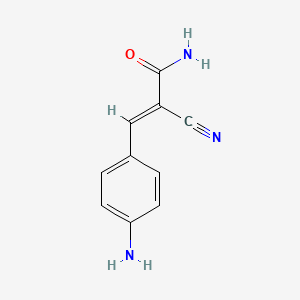

N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide, commonly known as BTA-1, is a compound that has gained significant attention in the scientific community due to its potential biological and medicinal applications. BTA-1 is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Applications De Recherche Scientifique

Corrosion Inhibition

N-(1,3-Benzothiazol-2-yl)-3-(trifluoromethyl)benzamide derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. Experimental and theoretical studies demonstrated that benzothiazole derivatives offer enhanced stability and higher inhibition efficiencies compared to previously reported inhibitors. These compounds exhibit the potential for both physical and chemical adsorption onto metal surfaces, providing protection against corrosion. This application is crucial in industrial settings where metal longevity and integrity are paramount (Hu et al., 2016).

Supramolecular Gelators

Research into this compound derivatives has revealed their potential as supramolecular gelators. These compounds have shown the ability to form stable gels in ethanol/water and methanol/water mixtures, with good stability and low minimum gelator concentrations. The gelation behavior is influenced by methyl functionality and non-covalent interactions such as π-π interactions and hydrogen bonding, highlighting their potential in the development of novel gel-based materials (Yadav & Ballabh, 2020).

Photophysical Properties

The photophysical properties of benzothiazole derivatives have been explored, revealing their utility in the development of organic materials and pharmaceuticals. These compounds exhibit excited state intramolecular proton transfer (ESIPT) pathways, characterized by single absorption and dual emission properties. Their thermal stability up to 200°C makes them suitable for a variety of applications in materials science and as fluorescent probes in biological systems (Padalkar et al., 2011).

Antibacterial Applications

This compound and its derivatives have also been investigated for their antibacterial properties. Studies have shown that these compounds possess significant activity against various bacterial strains, including Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa. This suggests potential applications in the development of new antibacterial agents (Obasi et al., 2017).

Antimicrobial Agents

Further studies have synthesized and tested benzothiazole derivatives as antimicrobial agents, demonstrating efficacy against both Gram-positive and Gram-negative bacterial strains as well as fungal strains. These findings highlight the potential of benzothiazole derivatives in addressing antibiotic resistance and developing new antimicrobial therapies (Bikobo et al., 2017).

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2OS/c16-15(17,18)10-5-3-4-9(8-10)13(21)20-14-19-11-6-1-2-7-12(11)22-14/h1-8H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNQAWYEZXHCTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

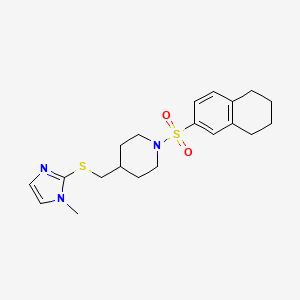

![2-{[4-(tert-butyl)benzyl]sulfanyl}-6,7-dimethoxy-3-(4-methoxybenzyl)-4(3H)-quinazolinimine](/img/structure/B2419864.png)

![N-[1-(4-bromophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide](/img/structure/B2419865.png)

![N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2419866.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2419876.png)

![7-methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B2419879.png)